Hexadeca-4,12-diene

Description

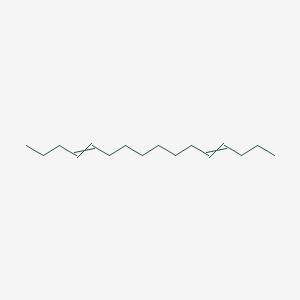

Structure

3D Structure

Properties

CAS No. |

62581-63-9 |

|---|---|

Molecular Formula |

C16H30 |

Molecular Weight |

222.41 g/mol |

IUPAC Name |

hexadeca-4,12-diene |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-10H,3-6,11-16H2,1-2H3 |

InChI Key |

CRWFDRDBMNWHPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCCCCC=CCCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Hexadecadienes

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The most well-known of these is the Diels-Alder reaction.

Diels-Alder Reactions Involving Diene Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org This reaction is a powerful tool in organic synthesis for the construction of six-membered rings. organic-chemistry.org

Regioselectivity and Stereoselectivity in CycloadditionsDiels-Alder reactions are known for their high degree of selectivity.

Stereoselectivity: The reaction is stereospecific with respect to both the diene and the dienophile. The stereochemistry of the reactants is retained in the product. For example, a cis-dienophile will form a product with cis stereochemistry at the newly formed single bonds. libretexts.org Additionally, when a cyclic diene is used, the "endo rule" is often observed, where the substituents on the dienophile preferentially occupy the endo position in the bicyclic product. libretexts.org

Regioselectivity: When both the diene and dienophile are unsymmetrical, the reaction can lead to different constitutional isomers. The regioselectivity is governed by the electronic effects of the substituents on both reactants. Generally, the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile.

Influence of Substituent Effects on Reaction OutcomesThe rate of the Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on the diene and dienophile.

Normal-Demand Diels-Alder: The reaction is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. masterorganicchemistry.com This is the most common type of Diels-Alder reaction.

Inverse-Demand Diels-Alder: In this case, the electronic demands are reversed. The reaction is favored with an electron-poor diene (containing EWGs) and an electron-rich dienophile (containing EDGs).

A representative data table illustrating the effect of substituents on reaction rates for a generic Diels-Alder reaction is shown below.

| Diene Substituent (EDG) | Dienophile Substituent (EWG) | Relative Rate |

| -H | -H | 1 |

| -CH₃ | -H | 10 |

| -OCH₃ | -H | 100 |

| -H | -CN | 10,000 |

| -H | -C(O)CH₃ | 46,000 |

| -OCH₃ | -CN | >1,000,000 |

Intramolecular Cyclizations

Intramolecular cyclization of hexadeca-4,12-diene, where the two double bonds react with each other to form a cyclic structure, is generally considered mechanistically challenging under standard conditions. The significant conformational flexibility of the long aliphatic chain between the two reactive sites creates a high entropic barrier. For a cyclization to occur, the molecule must adopt a specific folded conformation to bring the C4=C5 and C12=C13 bonds into proximity, which is statistically unfavorable.

While thermal or photochemical [2+2] cycloadditions are theoretically possible, they are often inefficient for long-chain, non-conjugated dienes and may require specialized catalysts or templates to pre-organize the molecule and overcome the entropic penalty. Gold(I)-catalyzed intramolecular cyclizations, for instance, have been shown to be effective for certain diene systems, but their applicability to a simple, flexible chain like that in this compound is not documented. nih.govresearchgate.net Radical-initiated cyclizations could also be envisioned but would likely suffer from a lack of selectivity, potentially leading to a mixture of different ring sizes and other side products.

Hydrogenation Reactions

The hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bonds, converting them into single bonds and ultimately yielding the fully saturated alkane, hexadecane. This reduction is typically carried out using a heterogeneous metal catalyst. youtube.comyoutube.com Due to the independent nature of the two double bonds, the reaction is expected to proceed in a stepwise manner.

The process begins with the adsorption of hydrogen gas onto the surface of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.comyoutube.comyoutube.com The diene then coordinates to the metal surface, and hydrogen atoms are added across one of the double bonds in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com

The initial reaction would produce a statistical mixture of two isomeric monoenes: hexadec-4-ene and hexadec-12-ene. As the reaction progresses, these monoenes are subsequently hydrogenated to the final product, hexadecane. Achieving selective hydrogenation to isolate the monoene intermediates would require careful control of reaction conditions, such as temperature, pressure, and catalyst choice, as the hydrogenation of a terminal alkene is generally faster than that of an internal one. google.comgoogle.com

| Reactant | Catalyst | Conditions | Intermediate Products | Final Product |

|---|---|---|---|---|

| This compound | Pd/C or PtO₂ | H₂ (1 atm), Room Temperature | Hexadec-4-ene and Hexadec-12-ene | Hexadecane |

Oxidative Transformations

The isolated double bonds of this compound are susceptible to various oxidative transformations, reacting independently as individual alkene units. Key among these reactions is oxidative cleavage by ozonolysis. yale.eduwikipedia.orgbyjus.com

Ozonolysis involves reacting the diene with ozone (O₃), followed by a workup step that determines the final products. organic-chemistry.org This reaction effectively "cuts" the carbon-carbon double bonds and replaces them with carbon-oxygen double bonds. yale.edubyjus.commasterorganicchemistry.com For this compound, this cleavage occurs at both the C4=C5 and C12=C13 positions.

A reductive workup, typically using zinc (Zn) or dimethyl sulfide (B99878) (DMS), prevents further oxidation of the initial products. organic-chemistry.org This process would yield three distinct molecules: two molecules of butanal (from the cleavage of the terminal four-carbon fragments) and one molecule of octanedial (B1618308) (from the central eight-carbon fragment). yale.edu

| Reaction | Reagents | Predicted Cleavage Products |

|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Butanal, Octanedial |

Alternatively, an oxidative workup using hydrogen peroxide (H₂O₂) would oxidize the resulting fragments further. The butanal fragments would be converted to butanoic acid, and the octanedial would be oxidized to octanedioic acid.

Polymerization and Oligomerization Mechanisms

This compound is a suitable monomer for a specific type of step-growth condensation polymerization known as Acyclic Diene Metathesis (ADMET). wikipedia.org This method is used to polymerize terminal dienes into polyenes and is driven by the removal of a small, volatile byproduct. wikipedia.org

ADMET polymerization is catalyzed by transition-metal complexes, most commonly ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts. mdpi.comnih.gov The mechanism involves a series of olefin metathesis reactions. The catalyst reacts with a double bond on one monomer to form a metallacyclobutane intermediate. This intermediate then rearranges, breaking apart to form a new double bond and regenerating a metal-carbene complex.

When two molecules of this compound react via ADMET, the catalyst can link them together, forming a new double bond and releasing a small internal alkene. For this specific diene, the volatile byproduct would be oct-4-ene, originating from the coupling of the C4-C7 and C9-C12 fragments of two different monomer units. The continuous removal of this volatile byproduct by performing the reaction under vacuum is crucial to drive the equilibrium towards the formation of high molecular weight polymer chains. wikipedia.orgmdpi.com The resulting polymer would be a poly(octenylene)-like material with repeating unsaturated units in the backbone. wikipedia.org The stereochemistry (cis/trans) of the newly formed double bonds in the polymer chain is dependent on the specific catalyst and reaction conditions used. nih.gov

Theoretical and Computational Studies of Hexadecadienes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as atoms and molecules. jns.edu.afmdpi.com It has proven to be a versatile and accurate tool for predicting a wide range of molecular properties and reaction mechanisms in organic chemistry. mdpi.com

The electronic structure of a molecule governs its chemical reactivity. For dienes, the key to understanding their behavior lies in the analysis of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The interaction between the HOMO of one reactant and the LUMO of another is fundamental to predicting the outcomes of many chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction. acs.orgmasterorganicchemistry.com

In a molecule like Hexadeca-4,12-diene, the HOMO and LUMO are primarily localized around the two C=C double bonds. DFT calculations can determine the energy levels and spatial distribution of these orbitals. For a typical diene involved in a normal-electron-demand Diels-Alder reaction, the HOMO of the diene interacts with the LUMO of the dienophile. masterorganicchemistry.comimperial.ac.uk The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity.

While the FMOs of simple dienes like butadiene are well-defined, in larger systems such as a hexadecadiene (B12645532), the orbitals can become more delocalized, which can complicate simple reactivity predictions. acs.org However, computational methods can dissect these complex orbitals to identify the key reactive sites. acs.org

Table 1: Representative FMO Energies for a Generic Diene System (Note: These are illustrative values and would vary for specific isomers and computational methods.)

| Molecular Orbital | Energy (eV) | Role in Reaction |

| LUMO | +1.5 | Electrophilic site |

| HOMO | -6.2 | Nucleophilic site |

| HOMO-LUMO Gap | 7.7 | Indicator of reactivity |

This interactive table provides representative energy values for frontier molecular orbitals, highlighting their role in chemical reactions.

DFT is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the prediction of reaction mechanisms. nih.gov This involves locating the structures of transition states—the high-energy species that connect reactants and products. masterorganicchemistry.com The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For dienes, a common reaction is the Diels-Alder cycloaddition. msu.edu DFT calculations can distinguish between concerted (one-step) and stepwise (two-step, involving an intermediate) mechanisms. nih.gov For instance, in the intramolecular hexadehydro-Diels–Alder (HDDA) reaction, DFT studies have shown that the reaction can proceed through a highly asynchronous concerted pathway or a stepwise pathway involving a diradical intermediate, depending on the substituents. nih.gov The calculations revealed that stepwise transition states were often lower in energy than the concerted ones. nih.gov

Analysis of the transition state geometry provides crucial information about the stereochemical outcome of a reaction. For example, in the Diels-Alder reaction, the preference for the endo product over the exo product, despite the endo being sterically more hindered, can be explained by "secondary orbital interactions" in the transition state, which DFT can model. masterorganicchemistry.com

Long-chain molecules like this compound can exist in numerous conformations due to rotation around single bonds. wikipedia.org These different spatial arrangements, or conformers, can have different energies, and the molecule will predominantly adopt the most stable, lowest-energy conformations. ic.ac.uk Conformational analysis is the study of these different arrangements and their relative stabilities. wikipedia.orgic.ac.uk

DFT calculations can be used to determine the geometries and relative energies of the various conformers of hexadecadiene isomers. By systematically rotating the single bonds in the carbon chain, a potential energy surface can be generated, identifying the energy minima that correspond to stable conformers and the energy barriers between them. The thermodynamic stability of different isomers (e.g., cis/trans isomers or isomers with different double bond positions) can also be compared by calculating their ground-state energies. gwu.edu Generally, isomers with less steric hindrance and more stable electronic configurations are thermodynamically favored. dss.go.th

Table 2: Illustrative Relative Energies of Diene Conformers (Note: Data is hypothetical and for illustrative purposes only.)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | 69 |

| Gauche | 60° | +0.90 | 31 |

| Eclipsed | 0° | +4.50 (Transition State) | <0.1 |

This interactive table shows the relative energy and population distribution for typical conformers of a hydrocarbon chain, as can be determined by DFT calculations.

The concept of aromaticity, typically associated with stable cyclic molecules like benzene (B151609), can also be applied to transition states of pericyclic reactions. diva-portal.orgic.ac.uk A transition state that possesses aromatic character is stabilized, leading to a lower activation energy and an "allowed" reaction pathway according to the Woodward-Hoffmann rules. diva-portal.orgic.ac.uk Conversely, an antiaromatic transition state is destabilized, corresponding to a "forbidden" reaction.

Computational methods can quantify the aromaticity of a cyclic structure, including transient ones like transition states. One common method is the Nucleus-Independent Chemical Shift (NICS) analysis. A negative NICS value at the center of a ring indicates aromatic character (a diatropic ring current), while a positive value suggests antiaromaticity. researchgate.net

In the context of a diene reaction, such as an electrocyclization, DFT can be used to calculate the NICS values for the transition state structure. This analysis helps to rationalize why certain reactions proceed under thermal conditions while others require photochemical activation. ic.ac.uknih.gov For example, the transition state of a thermally allowed [4+2] cycloaddition exhibits Hückel aromaticity. ic.ac.uk

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. uiuc.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. uiuc.edu

For a long-chain diene like this compound, MD simulations can provide insights into:

Conformational Dynamics: How the molecule transitions between different conformations in solution or in a crystal. researchgate.net

Solvation: How solvent molecules arrange around the diene and how this affects its shape and reactivity.

MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. uiuc.edu While less computationally intensive than DFT, the accuracy of MD depends heavily on the quality of the force field used.

Quantum Chemical Calculations (e.g., CCSD(T))

For very high accuracy in energy calculations, especially for small systems or to benchmark other methods, even more sophisticated quantum chemical methods are employed. One of the "gold standards" is the Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T).

While computationally very expensive, CCSD(T) calculations provide highly accurate energies for reactants, products, and transition states. nih.gov They are often used to validate the results obtained from more computationally efficient methods like DFT for a specific reaction. For example, in studying the hexadehydro-Diels-Alder (HDDA) reaction, CCSD(T) calculations were used to determine the high exergonicity of the reaction, confirming the stability of the benzyne (B1209423) product relative to the starting triyne. nih.gov These high-level calculations are crucial for obtaining definitive energetic data for reaction mechanisms where DFT might be less reliable, such as systems with significant diradical character. nih.gov

Advanced Analytical Techniques for Hexadecadiene Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering profound insight into the connectivity and stereochemistry of Hexadeca-4,12-diene. Both ¹H and ¹³C NMR provide critical data for assigning the geometry of the C4=C5 and C12=C13 double bonds.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the vinylic protons (H-4, H-5, H-12, H-13) are highly diagnostic of the double bond configuration.

Chemical Shifts: Vinylic protons in trans (E) isomers typically resonate at a lower field (higher ppm) compared to their cis (Z) counterparts.

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons on the double bond is the most definitive indicator of stereochemistry. A large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans relationship, while a smaller coupling constant of 6-14 Hz indicates a cis configuration. magritek.com

¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons (C-3, C-6, C-11, C-14) are particularly sensitive to the stereochemistry of the adjacent double bond due to the stereoelectronic gamma-gauche effect. In a cis (Z) configuration, the steric compression between the alkyl chain and the allylic carbon causes an upfield shift (lower ppm) for the allylic carbon signal compared to the corresponding carbon in a trans (E) isomer.

2D NMR Techniques: For complex molecules, one-dimensional spectra can be crowded. Two-dimensional NMR experiments are invaluable for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment maps out ³J(H,H) couplings, allowing for the definitive correlation of adjacent protons, tracing the carbon skeleton from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, enabling the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For alkenes, a strong NOE signal between vinylic protons on a double bond is indicative of a cis (Z) geometry, as these protons are closer in space than in the trans (E) isomer.

Table 1: Predicted ¹H and ¹³C NMR Data for Stereochemical Assignment of this compound Isomers

| Parameter | (E)-Isomer | (Z)-Isomer |

| ¹H NMR | ||

| Vinylic Proton (δ) | ~5.40-5.55 ppm | ~5.30-5.45 ppm |

| Vinylic ³J(H,H) | ~15 Hz | ~10 Hz |

| ¹³C NMR | ||

| Allylic Carbon (δ) | ~32-34 ppm | ~27-29 ppm |

Note: These are representative values. Actual chemical shifts depend on the solvent and specific isomer ((E,E), (E,Z), etc.).

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Inference

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. mdpi.com When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture. nih.gov

For this compound (C₁₆H₃₀, Molecular Weight: 222.41 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 222. The primary value of MS in this context lies in the fragmentation analysis, which can help confirm the positions of the double bonds. Electron Impact (EI) ionization typically induces extensive fragmentation. mdpi.com The fragmentation of long-chain dienes is often driven by cleavage at the allylic positions, which are weakened by the adjacent π-system, leading to the formation of stable resonance-stabilized carbocations.

Key fragmentation pathways for this compound would include:

Allylic Cleavage: Cleavage of the C6-C7 bond and the C10-C11 bond.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group (not present here), but similar rearrangements can occur in unsaturated hydrocarbons.

The fragmentation pattern will differ subtly between isomers, but its main utility is in confirming the general diene structure and position of the unsaturation, rather than definitively assigning stereochemistry. For instance, studies on related hexadecadienyl compounds show characteristic base peaks that can suggest the diene's position. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the parent ion and its fragments. iisuniv.ac.in

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 222 | [C₁₆H₃₀]⁺ | Molecular Ion (M⁺) |

| 125 | [C₉H₁₇]⁺ | Cleavage at C6-C7 |

| 97 | [C₇H₁₃]⁺ | Cleavage at C10-C11 |

| 69 | [C₅H₉]⁺ | Cleavage at C3-C4 |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Note: These fragments arise from cleavage at allylic positions relative to the double bonds. The relative intensities can provide clues to the structure.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. studymind.co.ukopenstax.org For this compound, IR spectroscopy can confirm the presence of alkene C=C and vinylic C-H bonds and can also be used to differentiate between cis (Z) and trans (E) isomers. youtube.commegalecture.com

The IR spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). pressbooks.pub

C-H Stretching: The stretching vibrations of sp³ C-H bonds in the alkyl chain appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). The vinylic sp² C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹). libretexts.org

C=C Stretching: The C=C double bond stretch appears in the 1640–1680 cm⁻¹ region. pressbooks.pub The intensity of this peak can be weak for symmetrical or nearly symmetrical internal double bonds.

C-H Bending (Out-of-Plane): The most diagnostic peaks for assigning stereochemistry are the C-H out-of-plane bending (wagging) vibrations in the fingerprint region. spectroscopyonline.com

Trans (E) isomers exhibit a strong, sharp absorption band around 960–980 cm⁻¹. docbrown.info

Cis (Z) isomers show a strong, broad absorption band around 665–730 cm⁻¹. docbrown.info

For an isomer like (4E,12Z)-Hexadeca-4,12-diene, one would expect to see characteristic absorption bands for both E- and Z-disubstituted double bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Isomer Specificity |

| sp² C-H Stretch | 3010 - 3100 | Alkene presence |

| sp³ C-H Stretch | 2850 - 2960 | Alkane backbone |

| C=C Stretch | 1640 - 1680 | Alkene presence (can be weak) |

| C-H Out-of-Plane Bend | 960 - 980 | trans (E) isomer |

| C-H Out-of-Plane Bend | 665 - 730 | cis (Z) isomer |

Advanced Chromatographic Separations for Isomer Separation and Purity Determination

Given the structural similarity of the this compound stereoisomers, their separation for purification and analysis requires high-resolution chromatographic techniques. theseus.fi

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds. The different stereoisomers of this compound will have slightly different boiling points and interactions with the stationary phase of the GC column, leading to different retention times. This allows for the quantification of the isomeric ratio in a mixture and, when coupled with a mass spectrometer, provides mass spectra for each separated isomer, confirming their identity. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative-scale separations. plantaanalytica.com For non-polar compounds like hexadecadiene (B12645532), reversed-phase HPLC (using a non-polar stationary phase like C18 and a polar mobile phase) is typically employed. The subtle differences in the three-dimensional shape and polarity of the (E,E), (E,Z), and (Z,Z) isomers lead to differential interactions with the stationary phase, enabling their separation. researchgate.net Preparative HPLC allows for the isolation of each isomer in high purity, which is essential for subsequent detailed characterization or use as an analytical standard. shimadzu.com

Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex mixtures or very subtle isomeric differences, comprehensive 2D-LC offers vastly superior resolving power compared to single-dimension chromatography. nih.govnih.gov In this technique, fractions from a first-dimension separation are automatically transferred to a second, orthogonal column (e.g., with a different stationary phase or mobile phase conditions) for further separation. mdpi.comchromatographyonline.com This spreads the peaks across a two-dimensional plane, significantly increasing peak capacity and allowing for the separation of co-eluting compounds that would be unresolved in a 1D system. chromatographyonline.com

Biological Relevance and Biochemical Applications of Hexadecadienyl Compounds

Role as Insect Pheromones

Certain isomers of hexadecadiene (B12645532) and its derivatives (often alcohols, acetates, or aldehydes) are potent insect pheromones, which are chemical signals used for communication between members of the same species. slu.senih.govontosight.ai These compounds are typically active in minute quantities and are crucial for behaviors such as mating.

A prominent example, though not a simple hydrocarbon, is bombykol (B110295), (10E,12Z)-hexadeca-10,12-dien-1-ol, the first pheromone ever to be chemically identified. slu.senih.gov It is the primary sex attractant for the female silk moth, Bombyx mori. nih.gov Another related compound is (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol, a key pheromone component of the cocoa pod borer moth, Conopomorpha cramerella, a significant agricultural pest. rsc.orgresearchgate.net The sex pheromone of the persimmon fruit moth, Stathmopoda masinissa, has been identified as a mixture of 4,6-hexadecadienyl compounds, including the alcohol, acetate, and aldehyde forms. oup.com

Table 1: Examples of Hexadecadienyl-Related Insect Pheromones

| Compound Name | Isomer Configuration | Insect Species | Function |

|---|---|---|---|

| Bombykol | (10E,12Z)-hexadeca-10,12-dien-1-ol | Bombyx mori (Silk Moth) | Sex Attractant slu.senih.gov |

| (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol | (4E,6Z,10Z) | Conopomorpha cramerella (Cocoa Pod Borer) | Sex Pheromone Component rsc.orgresearchgate.net |

| 4,6-Hexadecadien-1-ol | (Not fully specified) | Stathmopoda masinissa (Persimmon Fruit Moth) | Sex Pheromone Component oup.com |

| 4,6-Hexadecadienal | (Not fully specified) | Stathmopoda masinissa (Persimmon Fruit Moth) | Sex Pheromone Component oup.com |

The biosynthesis of insect pheromones, including hexadecadienyl compounds, often originates from fatty acid metabolism. The pathways typically involve a series of chain-shortening or chain-elongation steps, followed by the introduction of unsaturation (double bonds) by specific desaturase enzymes. The final functional group (alcohol, aldehyde, or acetate) is then formed by reductase, oxidase, or acetyltransferase enzymes.

In many moth species, C16 and C18 saturated fatty acids like palmitic acid and stearic acid are the common precursors. The biosynthesis of bombykol in Bombyx mori, for instance, is understood to start from palmitic acid. A specific Δ11-desaturase introduces a double bond, which is followed by further desaturation and reduction steps to yield the final conjugated diene alcohol structure. The precise sequence of desaturation and reduction steps is critical for creating the correct isomer that is biologically active. uni-bayreuth.de

The biological activity of pheromones is highly dependent on their specific chemical structure, including the geometry (Z/E or cis/trans) and position of the double bonds. core.ac.uk Even small changes to the structure can drastically reduce or eliminate the compound's effectiveness, or in some cases, turn an attractant into an inhibitor. annualreviews.org

For example, the male silk moth, Bombyx mori, has olfactory receptor neurons that are highly tuned to the specific (10E,12Z)-isomer of bombykol. nih.gov Other geometric isomers of hexadeca-10,12-dien-1-ol are significantly less active. nih.gov This specificity ensures that communication remains species-specific, preventing cross-attraction with other species. slu.se

Structure-activity relationship studies involve synthesizing and testing various analogs of a natural pheromone to understand which parts of the molecule are essential for binding to the insect's receptor proteins. annualreviews.orgresearchgate.netresearchgate.net These studies are crucial for designing synthetic pheromone mimics (parapheromones) used in pest control strategies, such as mating disruption or mass trapping. annualreviews.orgresearchgate.net Research has shown that modifications to chain length, double bond position, and functional groups all have profound effects on the elicited behavioral response. annualreviews.org

Role as Chemical Intermediates in Specialized Chemical Synthesis

The double bonds in hexadeca-4,12-diene and other dienes make them valuable intermediates in organic synthesis. ontosight.ailookchem.com These unsaturated sites are reactive and can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

For instance, dienes are key starting materials in reactions such as olefin metathesis, which allows for the efficient formation of new carbon-carbon double bonds. evitachem.comorgoreview.com They can also be used in Diels-Alder reactions to form six-membered rings, a common structural motif in many natural products and pharmaceuticals. wikipedia.org The synthesis of specific pheromone isomers, such as those for the cocoa pod borer moth, often involves multi-step processes where diene intermediates are constructed through methods like the Wittig reaction and Sonogashira coupling to ensure precise control over the double bond stereochemistry. rsc.orgresearchgate.net Furthermore, terminal dienes like 1,15-hexadecadiene (B1615566) serve as building blocks for creating complex molecules, including those used in the development of fragrances and other specialty chemicals. lookchem.com

Applications in Polymer Chemistry and Materials Science

The presence of two reactive double bonds makes hexadecadienes suitable for use in polymer chemistry, both as monomers for creating polymer chains and as agents for crosslinking existing chains. ontosight.ailookchem.com

Dienes, including various isomers of hexadecadiene, can serve as monomers in polymerization reactions. lookchem.comnumberanalytics.com A key method for polymerizing non-conjugated terminal dienes is Acyclic Diene Metathesis (ADMET) polymerization. orgoreview.com In this process, a metal catalyst (e.g., a Grubbs' catalyst) facilitates the step-condensation of α,ω-dienes (dienes with double bonds at both ends, such as 1,15-hexadecadiene). This reaction produces a high molecular weight polymer with repeating unsaturated units along its backbone and releases a small volatile byproduct (like ethylene), which drives the reaction to completion. orgoreview.com

The resulting polymers, known as polyenes, have double bonds remaining in the polymer backbone, which can be used for subsequent modifications, such as vulcanization or other functionalization reactions. pressbooks.pub This makes diene monomers versatile building blocks for producing synthetic rubbers and elastomers with tailored properties. numberanalytics.compressbooks.pub

Crosslinking is a process that links polymer chains together to form a three-dimensional network, transforming a liquid polymer solution into a solid gel. likarda.com Dienes are particularly useful in crosslinking reactions, especially in the formation of hydrogels through the Diels-Alder reaction. mdpi.comrug.nl

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) to form a cyclohexene (B86901) ring. wikipedia.orglibretexts.org This reaction is highly efficient, often requires no catalyst, and produces no byproducts, making it ideal for creating hydrogels for biomedical applications. mdpi.comresearchgate.net In this context, a polymer backbone can be functionalized with diene groups (like furan (B31954) or even an open-chain diene) and another polymer or a small molecule crosslinker can be functionalized with dienophile groups (like maleimide). mdpi.comrug.nl When mixed, these components react to form stable covalent crosslinks, resulting in a hydrogel. mdpi.comnih.gov The thermoreversible nature of some Diels-Alder reactions also allows for the creation of "smart" hydrogels that can be designed to degrade or change their properties in response to temperature. rug.nlnih.gov

General Applications in Flavor and Fragrance Industry

While specific research on the flavor and fragrance applications of this compound is limited, the broader class of hexadecadienyl compounds and their derivatives plays a role in the chemical industry, including for fragrances and flavors. The characteristic aromas and stability of these long-chain unsaturated molecules make them potential ingredients for various commercial products. Their contribution can be as components of essential oils or as synthesized additives that impart or modify a scent profile.

Certain isomers and functionalized derivatives of hexadecadiene are noted for their use in this sector. For instance, (3E)-hexadeca-1,3-diene is utilized as a component in natural products and essential oils, where it contributes to enhancing their distinct aromas and flavors. lookchem.com The conjugated double bond system in such molecules is often responsible for their sensory properties.

In addition to simple hydrocarbons, their oxygenated derivatives, such as alcohols and esters, are significant in the fragrance industry. Esters of fatty acids and related long-chain molecules are known to be used as components in flavorings and fragrances. ontosight.ai A specific example is (Z)-11-Hexadecenyl acetate, which is recognized for its application within the fragrance industry. cymitquimica.com Similarly, Phytyl acetate, a tetramethylhexadecenyl ester, is another related compound generally used in flavorings and fragrances. ontosight.ai The inclusion of a large alcohol, 3,7,11,15-tetramethylhexadec-1-en-3-ol, in the fragrance formulations of consumer goods further illustrates the utility of these types of compounds. scjohnson.com

These compounds are valued for their ability to impart specific scent characteristics and for their role as fixatives, which help to prolong the presence of a fragrance on the skin by reducing the volatility of other aromatic components. alphaaromatics.com The structural variations, including the position and geometry of the double bonds and the nature of any functional groups, are critical in determining the specific olfactory profile of each compound.

The following table summarizes the applications of several hexadecadienyl compounds and their derivatives in the flavor and fragrance industry based on available data.

| Compound Name | Chemical Class | Reported Application in Flavor & Fragrance Industry |

| (3E)-hexadeca-1,3-diene | Diene (Unsaturated Hydrocarbon) | Used as a component in natural products and essential oils to enhance aromas and flavors. lookchem.com |

| (Z)-11-Hexadecenyl acetate | Ester (Acetate) | Noted for its use in the fragrance industry. cymitquimica.com |

| Phytyl acetate | Ester (Acetate) | Employed as a component of flavorings and fragrances. ontosight.ai |

| 3,7,11,15-tetramethylhexadec-1-en-3-ol | Alcohol (Tertiary) | Listed as an ingredient in consumer fragrance products. scjohnson.com |

Environmental Fate and Biodegradation of Hexadecadienyl Compounds

Aerobic and Anaerobic Biodegradation Pathways

The breakdown of organic substances by enzymes produced by living microorganisms is known as biodegradation. omicsonline.org This process can occur in the presence of oxygen (aerobic) or in its absence (anaerobic). omicsonline.org The final products of complete biodegradation are typically carbon dioxide or methane. omicsonline.org

Aerobic Pathways In aerobic environments, the biodegradation of unsaturated hydrocarbons like Hexadeca-4,12-diene is primarily initiated by oxygenase enzymes. mdpi.com Microorganisms such as bacteria and fungi utilize oxygen to break down organic pollutants. omicsonline.orgnih.gov The degradation process involves the introduction of oxygen atoms into the hydrocarbon molecule, which destabilizes its structure and facilitates ring cleavage or chain fragmentation. mdpi.comunesp.br For long-chain alkenes, the initial attack often occurs at the double bonds or at the terminal methyl groups.

The general aerobic pathway involves:

Oxidation: Enzymes like monooxygenases or dioxygenases introduce hydroxyl groups. For a diene, this can lead to the formation of epoxides or diols at the sites of unsaturation. nih.gov

Fragmentation: The oxidized chain is then cleaved, often yielding aldehydes and carboxylic acids. nih.gov For instance, the enzymatic cleavage of poly(cis-1,4-isoprene) results in the formation of aldehydes which are then oxidized to the corresponding acids. nih.gov

Metabolism: These shorter-chain fatty acids can then enter central metabolic pathways, such as the β-oxidation pathway, to be completely mineralized to CO2 and water. nih.gov

Anaerobic Pathways Anaerobic biodegradation occurs in environments depleted of oxygen, such as deep sediments and saturated soils. niscpr.res.in In the absence of oxygen, microorganisms utilize alternative terminal electron acceptors like nitrate, sulfate (B86663), or carbonate for respiration. niscpr.res.innih.gov The anaerobic degradation of hydrocarbons is generally slower and more complex than aerobic degradation because of the high chemical stability of the molecules in the absence of oxygen. nih.govnih.gov

For unsaturated hydrocarbons, a common anaerobic activation strategy is the addition of fumarate (B1241708) to the molecule, a reaction catalyzed by enzymes like benzylsuccinate synthase for aromatic compounds. researchgate.net A similar mechanism can be hypothesized for dienes. The resulting succinate (B1194679) derivative can then be further metabolized. Another possible pathway involves carboxylation. nih.govnih.gov Studies on the anaerobic degradation of hexadecan-2-one by a marine microbial enrichment culture showed that its breakdown was coupled to sulfate reduction. nih.gov While some degradation occurred without sulfate, the process was most efficient in the presence of sulfate-reducing bacteria. nih.gov

Microbial Degradation Mechanisms and Enzymatic Roles

A wide variety of microorganisms have the metabolic capability to degrade hydrocarbons. omicsonline.org Bacteria and fungi are the primary drivers of this process in the environment. nih.gov Specific genera known for their hydrocarbon-degrading abilities include Pseudomonas, Mycobacterium, Rhodococcus, and Streptomyces. nih.govnih.govgavinpublishers.com The degradation is mediated by specific enzymes whose expression can be induced by the presence of the hydrocarbon substrate. globalscienceresearchjournals.org

Key Enzymes in Biodegradation:

Oxygenases: These are crucial for aerobic degradation. They catalyze the initial incorporation of oxygen into the hydrocarbon. mdpi.com

Dioxygenases: Incorporate both atoms of an O2 molecule. A novel type of dioxygenase, the rubber oxygenase (RoxA), has been identified in Xanthomonas sp. and is responsible for cleaving the double bonds in polyisoprene rubber, producing aldehyde products. nih.gov

Monooxygenases: Incorporate one atom of an O2 molecule. These enzymes are also involved in the oxidation of various hydrocarbons. niscpr.res.in

Dehydrogenases: These enzymes are involved in subsequent oxidation steps, for example, converting alcohols to aldehydes or ketones.

Carboxylases: In anaerobic pathways, these enzymes can add a carboxyl group to the hydrocarbon, which is an important activation step. nih.gov

Fumarate-Adding Enzymes: Enzymes such as benzylsuccinate synthase catalyze the addition of fumarate to hydrocarbons under anaerobic conditions, initiating the degradation cascade. researchgate.net

The degradation of complex molecules often proceeds through a series of enzymatic reactions, forming key intermediates that are channeled into central metabolic pathways. mdpi.com For example, the degradation products of rubber, which are aldehydes, are likely oxidized to carboxylic acids by oxidoreductases (like OxiAB in Streptomyces) and then metabolized via the β-oxidation pathway. nih.gov

Kinetics of Biodegradation and Environmental Persistence Assessment

The environmental persistence of a hydrocarbon is influenced by its chemical structure. The presence of double bonds in this compound makes it potentially more reactive and susceptible to initial enzymatic attack compared to saturated alkanes of similar length, like hexadecane. nih.gov However, factors such as bioavailability can significantly affect degradation rates in the natural environment. nih.gov

Interactive Table: Biodegradation Kinetic Parameters for Various Hydrocarbons This table presents kinetic data for different hydrocarbons to illustrate the range of degradation rates observed. Note that these values are highly dependent on the specific experimental conditions.

| Compound | Microorganism/System | Kinetic Model | Max. Specific Degradation Rate (mg/mg-day) | Half-Saturation Constant (Ks) (mg/L) | Half-Life (DegT50) | Reference |

| Toluene (B28343) | Mixed Culture | Michaelis-Menten | 0.004 - 58.5 | 0.034 - 20.27 | - | loureirotreatability.com |

| Benzene (B151609) | Mixed Culture | Michaelis-Menten | 0.78 - 25.07 | 0.31 - 20.31 | 4 days (aerobic) | loureirotreatability.com |

| Xylenes | Mixed Culture | Michaelis-Menten | 3.03 - 51.4 | 0.75 - 15.92 | - | loureirotreatability.com |

| n-Hexadecane | Soil Microcosm | First-order | - | - | Varies with bioavailability | nih.gov |

Influence of Environmental Factors on Degradation (e.g., temperature)

The rate and extent of biodegradation are significantly influenced by various environmental factors. nih.govglobalscienceresearchjournals.orgijpab.com These factors affect microbial growth, metabolic activity, and the bioavailability of the compound. nih.govijpab.com

Temperature: Temperature is a critical factor, directly impacting microbial metabolic rates and enzyme kinetics. concawe.eunumberanalytics.com Generally, degradation rates increase with temperature up to an optimal point for the specific microbial community, after which the rates decline due to enzyme denaturation. ijpab.comicm.edu.pl For instance, the degradation of hexachlorocyclohexane (B11772) isomers by a Pandoraea species was most effective at 30°C. nih.gov A study on 34 different hydrocarbons found that their degradation half-times were largely consistent with the Arrhenius equation, with a lower standard test temperature of 12°C resulting in a doubling of the half-life compared to 20°C. concawe.eu However, it is also noted that microbial communities can adapt to ambient environmental temperatures, which the standard Arrhenius correction does not always account for. concawe.eu

pH: Soil and water pH affects the activity of microbial enzymes and the solubility of nutrients. globalscienceresearchjournals.orgnih.gov Most hydrocarbon-degrading microorganisms thrive in a pH range of 6.0 to 8.0. Extreme pH values can inhibit microbial growth and degradation. ijpab.com In one study, the highest degradation of α- and γ-HCH was observed at an initial pH of 8.0 in liquid culture and 9.0 in a soil slurry. nih.gov

Oxygen Availability: Oxygen is a crucial requirement for aerobic biodegradation, serving as the primary electron acceptor. omicsonline.orgnih.gov In oxygen-depleted (anoxic) environments, degradation shifts to slower anaerobic pathways. niscpr.res.in

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is often a limiting factor for microbial growth and, consequently, for biodegradation in natural environments. nih.gov

Bioavailability: The accessibility of the contaminant to microorganisms is key. ijpab.com Hydrophobic compounds like long-chain dienes tend to adsorb to soil organic matter and particulates, which can reduce their bioavailability and slow down degradation rates. nih.govnih.gov

Interactive Table: Effect of Temperature on Hydrocarbon Biodegradation Half-Life (DegT50) This table illustrates how temperature can affect the persistence of hydrocarbons in the environment.

| Hydrocarbon Type | Inoculum Source | Temperature (°C) | Average DegT50 (days) | Reference |

| Various (34 total) | Northern River | 2.7 | Slower | concawe.eu |

| Various (34 total) | Northern River | 12 | Intermediate | concawe.eu |

| Various (34 total) | Northern River | 20 | Faster | concawe.eu |

| α-HCH | Pandoraea species | 30 | Optimal Degradation | nih.gov |

| γ-HCH | Pandoraea species | 30 | Optimal Degradation | nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Methodologies for Non-Conjugated Dienes

The precise control of stereochemistry in the synthesis of non-conjugated dienes like Hexadeca-4,12-diene is a formidable challenge. The development of novel, efficient, and highly stereoselective synthetic methods is paramount for accessing specific isomers and unlocking their unique properties.

Recent advancements have seen the rise of innovative strategies for diene synthesis. For instance, a method for the stereoselective synthesis of dienes from aldehydes and N-allylhydrazine derivatives has been shown to produce high levels of (E)-stereoselectivity for a variety of substrates. organic-chemistry.org This two-step procedure, involving bromination with N-bromosuccinimide (NBS) and subsequent elimination, is compatible with a range of aromatic aldehydes and can be extended to the synthesis of more complex trienes. organic-chemistry.org Such methodologies could be adapted for the synthesis of specific stereoisomers of this compound.

Furthermore, transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for the construction of dienes. nih.gov While traditionally used for conjugated systems, new catalytic approaches are expanding their scope to non-conjugated dienes. The development of catalysts that can selectively couple two different alkenyl fragments with high stereocontrol would be a significant breakthrough for the synthesis of unsymmetrical non-conjugated dienes.

| Synthetic Strategy | Key Features | Potential for this compound |

| From Aldehydes and N-allylhydrazine derivatives | High (E)-stereoselectivity, mild reaction conditions. organic-chemistry.org | Synthesis of specific (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-isomers. |

| Transition-Metal Catalyzed Cross-Coupling | Versatility in fragment coupling, potential for high stereocontrol. nih.gov | Modular assembly of the C16 backbone with defined double bond geometry. |

| Alkene Metathesis | Efficient C=C bond formation. | Potential for ring-opening cross-metathesis strategies to access long-chain dienes. |

Exploration of New Reactivity Patterns and Catalytic Transformations

The isolated double bonds in non-conjugated dienes like this compound offer unique reactivity patterns that can be exploited for further functionalization. Research into novel catalytic transformations can unveil new pathways to valuable chemical entities.

A notable area of development is the nickel-catalyzed direct stereoselective α-allylation of ketones with non-conjugated dienes. chemrxiv.orgresearchgate.netnih.gov This method allows for the conversion of readily available starting materials into synthetically valuable α-allylated products with high diastereoselectivity. chemrxiv.orgresearchgate.netnih.gov Such a transformation could potentially be applied to this compound, enabling the introduction of functional groups at positions adjacent to the double bonds.

Furthermore, the cycloisomerization of enynes catalyzed by species like InCl3 has been shown to produce non-conjugated dienes. pku.edu.cn Understanding the mechanisms of such reactions can lead to the design of new catalytic systems for the selective synthesis and transformation of non-conjugated dienes. The preference for the formation of non-conjugated over conjugated dienes in certain systems is of particular interest. pku.edu.cn

Advanced Computational Modeling for Complex Diene Systems and Their Interactions

Computational chemistry provides powerful tools to understand the structure, properties, and reactivity of complex molecules like this compound. Advanced computational modeling can predict the most stable conformations, elucidate reaction mechanisms, and guide the design of new experiments.

For instance, Density Functional Theory (DFT) calculations can be employed to study the regioselectivity of reactions such as Diels-Alder cycloadditions involving dienes. acs.org While this compound is non-conjugated, computational models can still predict its reactivity in other addition reactions and its interaction with catalysts. nih.gov

Molecular docking studies are another valuable computational technique, particularly for exploring the biological potential of diene-containing molecules. smolecule.com By modeling the interaction of different isomers of this compound with biological targets like enzymes and receptors, researchers can identify potential lead compounds for drug discovery. smolecule.com The use of computational models to predict NMR shifts can also aid in the structural characterization of novel diene derivatives.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predicting stable conformations, reaction energetics, and spectroscopic properties. acs.org |

| Molecular Docking | Investigating potential interactions with biological macromolecules. smolecule.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the flexible C16 chain and its interactions in different environments. |

Expanding Biological and Material Science Applications of Hexadecadienyl Scaffolds

The long aliphatic chain and the presence of two reactive double bonds make the hexadecadienyl scaffold a versatile platform for applications in both biology and materials science.

In the realm of biological applications, long-chain dienes are found in nature as insect pheromones, highlighting their potential for biocompatible applications. chesci.com The hexadecadienyl scaffold could be incorporated into larger molecules to create novel bioactive compounds. The development of scaffolds for tissue engineering is a rapidly growing field, and the functionalization of a hexadecadienyl backbone could lead to new biomaterials with tailored properties for cell adhesion and growth. researchgate.netmedcraveonline.comkiu.ac.ugbiomedpharmajournal.orgfrontiersin.orgnih.govpk.edu.pl The use of such scaffolds in regenerative medicine is a promising area of future research. researchgate.netmedcraveonline.comkiu.ac.ug

In material science, dienes are fundamental monomers in the production of polymers. ontosight.ai The non-conjugated nature of this compound could lead to polymers with unique properties, such as specific thermal or mechanical characteristics. The development of sustainable materials is a key global challenge, and the use of dienes derived from renewable sources in polymerization processes is an active area of research. researchgate.net Inverse vulcanization of sulfur with natural dienes, for example, has been explored for creating sustainable materials for applications like lithium-sulfur batteries. researchgate.net

| Application Area | Potential of Hexadecadienyl Scaffolds |

| Biological Applications | Precursors for bioactive molecules, components of novel biomaterials for tissue engineering. researchgate.netmedcraveonline.comkiu.ac.ugbiomedpharmajournal.orgfrontiersin.orgnih.govpk.edu.pl |

| Material Science | Monomers for specialty polymers with unique properties, building blocks for sustainable materials. ontosight.airesearchgate.net |

Investigations into Sustainable Production and Environmental Remediation Strategies for Dienes

The development of sustainable methods for the production of chemicals is a critical aspect of modern chemistry. For a compound like this compound, this involves exploring bio-based feedstocks and green synthetic routes. The use of enzymes and whole-cell biocatalysts for the synthesis of dienes is a promising avenue for sustainable production.

In terms of environmental remediation, the reactivity of the double bonds in dienes can be harnessed for the degradation of pollutants. Advanced oxidation processes (AOPs) are effective in environmental remediation and can target electron-rich compounds like dienes. numberanalytics.com Conversely, some diene-based polymers have shown potential for environmental applications, such as the absorption of heavy metals and pollutants. researchgate.net Research into the lifecycle of diene-based materials, from sustainable production to their role in environmental remediation, will be crucial for their long-term viability. dienes.dedienes.descience.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.